Bienvenue dans la boutique en ligne BenchChem!

tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate

Stereochemistry Aminopeptidase inhibition HIV protease

tert-Butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate (CAS 204587-95-1) is a protected β-amino-α-hydroxy acid ester bearing two defined chiral centers in the (2S,3R) configuration. This compound belongs to the 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) family and serves as a key protected intermediate for the synthesis of aminopeptidase inhibitors (e.g., bestatin and its analogues) as well as for constructing peptide bond isosteres.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 204587-95-1
Cat. No. B1599472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate
CAS204587-95-1
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C(CC1=CC=CC=C1)N)O
InChIInChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(16)11(15)9-10-7-5-4-6-8-10/h4-8,11-12,16H,9,15H2,1-3H3/t11-,12+/m1/s1
InChIKeyITPFEPDHSLWUED-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate (CAS 204587-95-1): Stereochemically Defined Chiral Building Block for Peptidomimetic Synthesis and Procurement Specification


tert-Butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate (CAS 204587-95-1) is a protected β-amino-α-hydroxy acid ester bearing two defined chiral centers in the (2S,3R) configuration [1]. This compound belongs to the 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) family and serves as a key protected intermediate for the synthesis of aminopeptidase inhibitors (e.g., bestatin and its analogues) as well as for constructing peptide bond isosteres . The tert-butyl ester functions as an acid-labile carboxylic acid protecting group, while the free amino group enables direct coupling in peptide synthesis without additional deprotection steps [1].

Why Generic Substitution of CAS 204587-95-1 Fails: Stereochemistry-Driven Divergence in Biological Pathway and Protecting Group Orthogonality


This compound cannot be substituted generically because its (2S,3R) stereochemistry directs biological activity toward the aminopeptidase/enkephalinase inhibition pathway (the bestatin pharmacological axis), whereas the (2S,3S) diastereomer (allophenylnorstatine, Apns) is exclusively required for HIV-1 protease inhibitor pharmacophores such as KNI-272 and JE-2147 [1]. Procurement of an incorrect diastereomer would divert the synthetic product toward an entirely different therapeutic target class. Additionally, the tert-butyl ester provides acid-labile orthogonal protection that is incompatible with methyl or ethyl ester alternatives—the latter require saponification conditions that can epimerize the α-hydroxy stereocenter or cleave acid-sensitive protecting groups elsewhere in the molecule [2]. These fundamental differences in both stereochemical pharmacology and synthetic compatibility preclude generic substitution within this compound class.

Quantitative Differential Evidence for tert-Butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate (CAS 204587-95-1) vs. Closest Analogs


Stereochemical Configuration as a Binary Switch Between Aminopeptidase Inhibition vs. HIV Protease Inhibition Pharmacophores

The (2S,3R) configuration of the target compound is the specific stereochemistry required for aminopeptidase B and leucine aminopeptidase inhibition, the pharmacological mechanism of bestatin. Bestatin, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine, inhibits aminopeptidase B competitively with Ki = 6 × 10⁻⁸ M and leucine aminopeptidase with Ki = 2 × 10⁻⁸ M [1]. Among all eight stereoisomers of bestatin synthesized, only those retaining the (2S)-configuration in the AHPA moiety showed marked inhibition; isomers with (2R)-configuration were substantially less active [1]. Conversely, the (2S,3S) diastereomer (allophenylnorstatine, Apns) is the exclusive scaffold for the KNI series of HIV-1 protease inhibitors, with KNI-272 exhibiting Ki = 5.5 pM against HIV-1 protease [2]. This stereochemical divergence means that procurement of the incorrect diastereomer (e.g., CAS 62023-62-5, the (2S,3S) form) would redirect the entire synthetic program toward an unintended biological target.

Stereochemistry Aminopeptidase inhibition HIV protease Bestatin KNI-272

AHPA-Val Derivative Demonstrates 6-Fold Enhanced Aminopeptidase N Inhibition vs. Parent Bestatin

The (2S,3R)-AHPA scaffold—the core amino acid of which the target compound is the tert-butyl ester-protected form—yields potent aminopeptidase N (APN) inhibitors when coupled to L-valine. The derivative AHPA-Val exhibited IC50 = 1.2 μg/mL against porcine kidney microsomal aminopeptidase N, which is 6-fold more potent than bestatin (IC50 = 7.0 μg/mL) in the same assay [1]. Against human metastatic fibrosarcoma HT1080 cell aminopeptidase N, AHPA-Val (IC50 = 5.6 μg/mL) was 4-fold more potent than bestatin (IC50 = 20.7 μg/mL) [1]. This demonstrates that the (2S,3R)-AHPA core, when elaborated with appropriate amino acid coupling partners, can substantially outperform the canonical bestatin benchmark. The target tert-butyl ester provides a direct entry point to such AHPA-peptide derivatives through standard coupling protocols.

Aminopeptidase N Bestatin analogue IC50 AHPA-Val Enkephalinase

Enkephalinase Inhibition by (2S,3R)-AHPA Derivatives: In Vitro IC50 to In Vivo Analgesia Correlation Establishes Pharmacological Relevance

A systematic study of nineteen (2S,3R)-AHPA derivatives demonstrated a close correlation between in vitro enkephalinase inhibition (IC50) and in vivo enhancement of morphine analgesia measured by the tail-flick test in rats [1]. This correlation held for thirteen out of nineteen derivatives, establishing that the (2S,3R) stereochemistry is pharmacologically productive for enkephalinase-targeted analgesia [1]. Derivatives that were potent enkephalinase inhibitors in vitro but showed weak in vivo morphine analgesia enhancement were attributed to poor blood-brain barrier penetration, not lack of target engagement [1]. Critically, this pharmacological profile is unique to the (2S,3R) series; the (2S,3S) Apns series compounds are not enkephalinase inhibitors but rather HIV-1 protease inhibitors, reinforcing the stereochemistry-dependent target selectivity.

Enkephalinase Morphine analgesia IC50 In vivo correlation AHPA derivatives

Commercial Purity Specification Benchmarking: 97–98% Purity with Defined Storage and Handling Parameters

The target compound is commercially available from multiple reputable vendors with documented purity specifications of 97% (Thermo Scientific Chemicals / Fisher Scientific, AKSci) to 98% (Fluorochem, Chemscene, Moldb) [1]. The compound is supplied as a free base (not a hydrochloride salt), with the free amino group available for direct coupling, distinguishing it from the hydrochloride salt form of the free acid (2S,3R)-AHPA·HCl (CAS 128223-55-2) which requires neutralization before use . Storage conditions are specified as sealed in dry conditions at 2–8°C , with a molecular formula of C₁₄H₂₁NO₃ and exact mass of 251.15214 Da (computed) [1]. The (2R,3S) enantiomer is separately cataloged under CAS 119626-06-1, providing a clear procurement distinction between enantiomeric forms [2].

Purity specification Vendor comparison Quality control Chiral building block Procurement

tert-Butyl Ester Orthogonality Advantage in Solid-Phase Peptide Synthesis vs. Methyl/Ethyl Ester Alternatives

The tert-butyl ester protecting group on the target compound is acid-labile (cleaved by TFA or HCl/dioxane), making it fully orthogonal to the base-labile Fmoc protecting group strategy that dominates modern solid-phase peptide synthesis (SPPS) [1]. In contrast, methyl or ethyl esters require saponification with hydroxide, which can epimerize the acid-sensitive α-hydroxy stereocenter and is incompatible with base-labile Fmoc groups on resin-bound peptides [1]. The tert-butyl ester can be selectively removed under mild acidic conditions (e.g., 50% TFA in DCM, 1–2 h at room temperature) without affecting Fmoc groups, acid-labile side-chain protecting groups (Boc, Trt, tBu), or the peptide-resin linkage in Wang/resin-based SPPS [2]. This orthogonality enables convergent synthetic strategies where the (2S,3R)-AHPA-tert-butyl ester building block can be deprotected on-resin and then coupled to additional amino acids or cleaved directly to yield the C-terminal carboxylic acid [2]. Methyl and ethyl esters of AHPA (e.g., CAS 139163-87-4) lack this synthetic flexibility and require separate solution-phase deprotection steps.

Protecting group orthogonality Peptide synthesis tert-Butyl ester Fmoc strategy Acid-labile protection

High-Value Application Scenarios for tert-Butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate (CAS 204587-95-1) in Pharmaceutical R&D and Peptidomimetic Synthesis


Synthesis of Bestatin Analogues as Aminopeptidase N Inhibitors for Immuno-Oncology Research

The target compound serves as a direct precursor to the (2S,3R)-AHPA scaffold that is the pharmacophoric core of bestatin and its analogues. Following tert-butyl ester deprotection with TFA, the resulting AHPA can be coupled to L-leucine, L-valine, or other hydrophobic amino acids to generate bestatin-like aminopeptidase N (APN/CD13) inhibitors. As shown in Section 3, AHPA-Val achieves IC50 = 1.2 μg/mL against porcine APN—6-fold more potent than bestatin itself [1]. This application is directly relevant to immuno-oncology programs targeting APN/CD13, a metalloprotease implicated in tumor invasion, angiogenesis, and immune suppression. The free amino group on the tert-butyl ester building block enables direct HATU/DIPEA-mediated coupling without additional deprotection steps, reducing synthesis time by one step compared to N-Boc-protected AHPA alternatives.

Enkephalinase Inhibitor Development for Non-Opioid Analgesia Programs

The (2S,3R)-AHPA scaffold accessible from the target compound has a validated pharmacological correlation between in vitro enkephalinase inhibition (IC50) and in vivo enhancement of morphine analgesia [2]. This structure–activity relationship was established across 19 AHPA derivatives and provides a rational basis for designing dual enkephalinase/aminopeptidase inhibitors for pain research. The tert-butyl ester protection allows incorporation of the AHPA moiety into peptide and peptidomimetic inhibitor libraries where the C-terminus must remain protected until the final synthetic step, enabling late-stage diversification strategies. Procurement of the correct (2S,3R) stereochemistry is essential here, as the (2S,3S) diastereomer does not inhibit enkephalinase and would yield false-negative results in analgesia screening cascades.

Chiral Building Block for HIV Protease Inhibitor Pharmacophore Comparison Studies

Although the (2S,3R) configuration is not directly incorporated into HIV protease inhibitors (which require the (2S,3S)-Apns stereochemistry), the tert-butyl (2S,3R) compound is a critical stereochemical comparator for structure–activity relationship (SAR) studies. Researchers investigating the stereochemical determinants of HIV-1 protease vs. aminopeptidase selectivity require both the (2S,3R) and (2S,3S) building blocks to construct matched-pair diastereomeric inhibitor series. KNI-272 (derived from (2S,3S)-Apns) achieves Ki = 5.5 pM against HIV-1 protease, while (2S,3R)-AHPA-based compounds do not inhibit this enzyme, enabling clean mechanistic dissection of stereochemical pharmacophore requirements [3]. The tert-butyl ester form provides a common protected intermediate format that can be directly compared with tert-butyl (2S,3S)-Apns building blocks under identical synthetic conditions.

Convergent Solid-Phase Peptide Synthesis Incorporating a β-Amino-α-Hydroxy Acid Isostere

The tert-butyl ester protection strategy of the target compound is uniquely suited for convergent Fmoc-SPPS where the AHPA moiety is incorporated as a peptide bond isostere. The acid-labile tert-butyl ester is orthogonal to the base-labile Fmoc strategy, allowing the building block to survive Fmoc deprotection cycles (20% piperidine/DMF) while being selectively cleavable at the final stage with TFA [4]. This enables synthesis of peptides containing the β-amino-α-hydroxy acid motif where the C-terminus is first coupled to the growing peptide chain via the free amine, and the tert-butyl ester is subsequently removed to reveal the free carboxylic acid for further elongation or cleavage from the resin. This convergent approach is not feasible with methyl or ethyl ester analogues, which would undergo partial saponification during piperidine-mediated Fmoc deprotection.

Quote Request

Request a Quote for tert-butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.